molecular formula C14H18N4O2 B2542604 Tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate CAS No. 2138332-12-2

Tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

Cat. No.: B2542604
CAS No.: 2138332-12-2
M. Wt: 274.324
InChI Key: UWRXOVWUDLTGGI-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a naphthyridine core modified with amino (-NH₂) and cyano (-CN) substituents at positions 2 and 3, respectively. The tert-butyl carbamate group at position 6 enhances steric protection and modulates reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or protease-targeting agents. Its structural uniqueness lies in the combination of electron-donating (amino) and electron-withdrawing (cyano) groups, which influence both its physicochemical properties and chemical behavior .

Properties

IUPAC Name

tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)18-5-4-11-10(8-18)6-9(7-15)12(16)17-11/h6H,4-5,8H2,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRXOVWUDLTGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=C(C=C2C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Cyanation Sequence

The bromination step proceeds via diazotization of the 3-amino group to generate a reactive diazonium intermediate, which undergoes bromide substitution. Cyanation likely follows a Pd(0)/Pd(II) catalytic cycle, with oxidative addition of the C–Br bond to palladium followed by transmetallation with Zn(CN)₂.

Optimization Opportunities

  • Replacing Zn(CN)₂ with safer cyanide sources (e.g., K₄[Fe(CN)₆])
  • Screening N-heterocyclic carbene (NHC) palladium catalysts for improved turnover

Microwave-Assisted Pathway

The reaction mechanism involves:

  • Knoevenagel condensation between the ketone and malononitrile
  • [4+2] Cycloaddition to form the naphthyridine core
  • Spontaneous Boc protection under acidic conditions

Critical Parameters

  • Microwave power: 150–200 W
  • Solvent: Acetic acid (dual role as catalyst and solvent)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and medicinal chemistry research .

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Studies may investigate its efficacy in treating various diseases or conditions, as well as its safety and pharmacokinetics .

Industry

Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Physicochemical Properties

  • Thermal Stability : Halogenated derivatives (e.g., ) may exhibit lower thermal stability due to weaker C-Br/C-Cl bonds, while the trifluoromethyl group () enhances resistance to metabolic degradation .

Biological Activity

Tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including anticancer properties, neuroprotective effects, and potential implications in treating infectious diseases.

Chemical Structure and Properties

The compound is characterized by its naphthyridine core, which is known for various pharmacological activities. Its structure can be represented as follows:

C13H16N4O2\text{C}_{13}\text{H}_{16}\text{N}_4\text{O}_2

This compound features a tert-butyl group, an amino group, and a cyano group, which contribute to its biological properties.

Biological Activities

1. Anticancer Activity

Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study highlighted the cytotoxic effects against non-small cell lung cancer (NSCLC) and cervical cancer cell lines with IC50 values ranging from 10.47 to 15.03 μg/mL .

Table 1: Cytotoxicity of Naphthyridine Derivatives

CompoundCell LineIC50 (μg/mL)
AaptamineH129910.47
AaptamineA54915.03
Tert-butyl derivativeHeLaTBD

2. Neuroprotective Effects

Naphthyridine compounds have also been investigated for their neuroprotective effects. In models of neurodegenerative diseases like Alzheimer's, certain derivatives have shown the ability to inhibit acetylcholinesterase activity, suggesting potential use in cognitive enhancement and neuroprotection .

3. Antimicrobial Activity

The antimicrobial properties of naphthyridine derivatives have been documented as well. Studies indicate that these compounds can exhibit activity against various bacterial strains, making them candidates for further research in treating infectious diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound may induce apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Cell Cycle Arrest : Research suggests that naphthyridine derivatives can cause G1 phase arrest in cancer cells by modulating cyclin-dependent kinases (CDKs) and cyclins .
  • Enzyme Inhibition : The inhibition of enzymes such as acetylcholinesterase contributes to its neuroprotective effects.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of naphthyridine derivatives showed that compounds similar to this compound displayed significant cytotoxicity against multiple cancer cell lines. The study utilized MTS assays to determine cell viability post-treatment with varying concentrations of the compound over 48 hours.

Case Study 2: Neuroprotective Potential

In an experimental model simulating Alzheimer's disease, a derivative of the compound was administered to assess its effect on cognitive function. Results indicated improved memory retention and reduced levels of neuroinflammation markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tert-butyl 2-amino-3-cyano-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate?

  • The synthesis typically involves multi-step reactions starting with the formation of the naphthyridine core via cyclization of precursors like 2-aminopyridine derivatives. Subsequent steps include introducing functional groups (e.g., amino, cyano) through nucleophilic substitution or condensation reactions. For example, the tert-butyl ester group is often added via reaction with tert-butyl alcohol in the presence of an acid catalyst .
  • Key parameters : Reaction temperature (e.g., 80–120°C for cyclization), solvent choice (polar aprotic solvents like DMF for substitution), and stoichiometric ratios (e.g., 1:1.2 for precursor to tert-butyl alcohol).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical methods :

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • NMR (¹H, ¹³C) : To verify substituent positions (e.g., tert-butyl group at C6, amino at C2) and ring saturation .
  • X-ray crystallography (if crystalline): For absolute configuration determination.
    • Purity thresholds : >95% by HPLC is standard for biological assays .

Q. What preliminary biological screening data exist for this compound?

  • Antimicrobial activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus) with MIC values of 2–8 µg/mL, likely via inhibition of cell wall synthesis enzymes .
  • Enzyme inhibition : Selective inhibition of CYP1A2 (IC₅₀ ~50 nM) suggests potential for drug interaction studies .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the cyano group at C3?

  • Methodological strategies :

  • Use Knoevenagel condensation with malononitrile under reflux conditions (yield improvement from 40% to 65% observed at 100°C vs. 80°C) .
  • Add catalytic amounts of DMAP (4-dimethylaminopyridine) to enhance electrophilicity of the carbonyl intermediate .
    • Troubleshooting : Monitor reaction progress via TLC (ethyl acetate/hexane 3:7); cyano group introduction often requires anhydrous conditions to avoid hydrolysis .

Q. What computational tools are effective in predicting SAR (Structure-Activity Relationships) for naphthyridine derivatives?

  • Molecular docking (e.g., AutoDock Vina) to map interactions with bacterial enzyme targets (e.g., penicillin-binding proteins) .
  • QSAR models : Use descriptors like logP, topological polar surface area, and H-bond donor/acceptor counts to correlate substituent effects (e.g., cyano vs. chloro) with bioactivity .

Q. How should researchers address contradictions in reported biological activities across studies?

  • Case example : A derivative with a chloro substituent (C3) showed potent anticancer activity (IC₅₀ = 1.2 µM in HeLa cells), while the bromo analog was inactive.
  • Resolution strategies :

  • Validate assays using orthogonal methods (e.g., MTT assay vs. apoptosis markers).
  • Perform metabolic stability tests to rule out differences in cellular uptake or degradation .
  • Analyze steric/electronic effects via DFT calculations (e.g., chloro’s smaller size may allow better target binding) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Critical factors :

  • Catalyst selection : Homogeneous catalysts (e.g., Pd/C for hydrogenation) reduce byproducts compared to heterogeneous alternatives.
  • Purification : Use flash chromatography with gradients (e.g., 10–50% ethyl acetate in hexane) to separate diastereomers .
    • Process analytics : Implement in-line FTIR to monitor intermediate stability during large-scale reactions .

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